N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Description

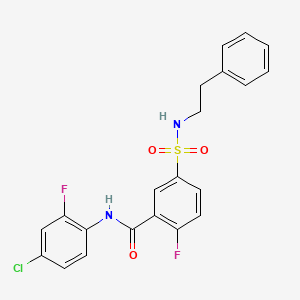

This compound is a benzamide derivative characterized by:

- A benzamide core with a 2-fluoro substituent at the fifth position.

- A 4-chloro-2-fluorophenyl group attached to the amide nitrogen.

- A phenethylsulfamoyl moiety at the fifth position of the benzene ring.

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N2O3S/c22-15-6-9-20(19(24)12-15)26-21(27)17-13-16(7-8-18(17)23)30(28,29)25-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKHCXWKPIUNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

- Molecular Formula : C16H17ClF2N2O2S

- Molecular Weight : 370.84 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

-

In Vitro Studies :

- Compounds exhibiting similar functionalities have been tested against HepG2 liver cancer cells, demonstrating IC50 values in the low micromolar range (around 1.30 μM) .

- A related compound showed selectivity for histone deacetylases (HDAC) with an IC50 of 95.48 nM against HDAC3, indicating potential for selective cancer therapy .

- In Vivo Studies :

Antimicrobial Activity

The antimicrobial properties of fluoroaryl compounds have been extensively studied. Fluorinated benzamide derivatives have demonstrated considerable antibacterial activity against strains such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 16 µM, indicating strong antibacterial effects without developing resistance over time .

The biological activity of N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Modulation : Induction of G2/M phase arrest has been observed in treated cancer cells, leading to increased apoptosis rates .

- Protein Interaction : The interaction with specific protein targets can alter cellular signaling pathways, enhancing therapeutic effects against tumors and infections.

Study 1: Antitumor Activity in HepG2 Cells

A study conducted on a structurally related compound demonstrated its ability to inhibit tumor growth by promoting apoptosis and causing cell cycle arrest in HepG2 cells. The combination treatment with standard chemotherapeutics showed enhanced efficacy .

Study 2: Antibacterial Effects on S. aureus

Fluoroarylbichalcophene derivatives were tested for their antibacterial properties against S. aureus, showing significant inhibition zones and alterations in bacterial protein patterns upon treatment . The study highlighted the potential for these compounds as effective antibacterials.

Data Tables

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide | Antitumor | 1.30 | Effective against HepG2 cells |

| Related Compound A | HDAC Inhibition | 0.095 | Selective for HDAC3 |

| Fluoroarylbichalcophene | Antibacterial | 16 | Effective against S. aureus |

Comparison with Similar Compounds

Benzamide Derivatives with Histone Acetyltransferase (HAT) Modulation

Several benzamide derivatives in exhibit HAT inhibitory or activating properties, providing a basis for structural comparison:

Key Observations :

Sulfonamide/Sulfamoyl-Containing Benzamides

Sulfonamide and sulfamoyl groups are critical for interactions with enzymes or receptors:

Key Observations :

- The phenethylsulfamoyl group in the target compound provides a balance between lipophilicity and polarity, contrasting with ’s branched sulfamoyl (more steric hindrance) .

- Fluorine placement (e.g., 2-fluoro in the target vs. 4-fluoro in ) may alter electronic effects on the aromatic ring, impacting π-π stacking or dipole interactions .

Halogenated Aromatic Systems

Halogen substituents influence binding affinity and metabolic stability:

Key Observations :

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy : highlights that sulfamoyl groups (C=S stretching at ~1247–1255 cm⁻¹) and fluorinated aromatic systems (C-F stretches at ~1100–1250 cm⁻¹) are identifiable in similar compounds . The target compound’s IR profile would likely show overlapping features but distinct peaks due to the phenethyl chain.

- NMR : Fluorine atoms in the target compound would produce distinct ¹⁹F NMR shifts, differing from analogs with trifluoromethyl groups (e.g., CTPB in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.